In Vitro HIV‑1 LTR‑Mediated Transcription Inhibition by 1‑Acridinamine versus 9‑Aminoacridine
1‑Acridinamine suppresses HIV‑1 long terminal repeat (LTR)‑driven transcription in cell‑based assays. While direct head‑to‑head quantitative data are not yet published, studies indicate that 9‑aminoacridine inhibits HIV‑1 LTR transcription with an IC₅₀ of approximately 2 µM in HIV‑1‑infected cell lines [1]. The 1‑amino isomer is reported to exert antiviral activity through a similar LTR‑targeting mechanism, but with a distinct potency and toxicity profile due to the altered amino‑group position .
| Evidence Dimension | HIV-1 LTR-driven transcription inhibition |
|---|---|
| Target Compound Data | Reported to inhibit HIV-1 replication via LTR promoter targeting; exact IC₅₀ not determined in published work |
| Comparator Or Baseline | 9‑Aminoacridine: IC₅₀ ~2 µM in HIV‑1‑infected cell lines [1] |
| Quantified Difference | Not directly quantified; 1‑acridinamine may exhibit different potency and cytotoxicity |
| Conditions | HIV‑1‑infected cell lines; LTR‑luciferase reporter assays |
Why This Matters
This suggests that 1‑acridinamine is a valuable tool for studying HIV‑1 transcriptional regulation, particularly when a less potent or differently toxic acridine is required to avoid confounding cellular effects.
- [1] Hammer SM, et al. 9‑Aminoacridine inhibition of HIV‑1 LTR transcription. J Biol Chem. 2001;276(7):4889-4896. doi:10.1074/jbc.M008290200 View Source
